2-Amino-3-(3,4,5-trifluorophenyl)propanoic acid hydrochloride

Thrombin Receptor PAR-1 Agonism Peptide SAR

Researchers requiring regioisomerically pure fluorinated phenylalanine building blocks often face long lead times and inconsistent bioactivity due to positional isomer contamination. This 3,4,5-trifluoro-DL-phenylalanine hydrochloride resolves that issue with a defined substitution pattern that imparts a unique CH/π interaction profile, making it the ideal negative-control or selectivity-mapping tool for PAR-1 receptor and APN/CD13 inhibitor studies. • Enables unambiguous structure-activity relationship (SAR) interpretation: yields markedly weak platelet aggregation in thrombin receptor assays vs. 2,4,5-F₃ and 2,3,4-F₃ regioisomers. • Provides sub-10 µM BChE inhibition with >10-fold selectivity over AChE when derivatized, outperforming rivastigmine in benchmark screens. • Supplied as the hydrochloride salt for enhanced aqueous solubility and seamless Fmoc-SPPS incorporation, with 97% purity verified by HPLC and NMR.

Molecular Formula C9H9ClF3NO2
Molecular Weight 255.62 g/mol
CAS No. 870483-31-1
Cat. No. B1374293
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-3-(3,4,5-trifluorophenyl)propanoic acid hydrochloride
CAS870483-31-1
Molecular FormulaC9H9ClF3NO2
Molecular Weight255.62 g/mol
Structural Identifiers
SMILESC1=C(C=C(C(=C1F)F)F)CC(C(=O)O)N.Cl
InChIInChI=1S/C9H8F3NO2.ClH/c10-5-1-4(2-6(11)8(5)12)3-7(13)9(14)15;/h1-2,7H,3,13H2,(H,14,15);1H
InChIKeyQCVCLPJIZUMSBO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,4,5-Trifluorophenylalanine HCl: Key Properties


2-Amino-3-(3,4,5-trifluorophenyl)propanoic acid hydrochloride (CAS 870483-31-1) is the hydrochloride salt of a non-proteinogenic, trifluorinated phenylalanine analog with molecular formula C₉H₉ClF₃NO₂ and molecular weight 255.62 g·mol⁻¹. The free base (3,4,5-trifluorophenylalanine, CAS 261952-26-5) possesses a 3,4,5-trifluoro substitution pattern on the phenyl ring that distinguishes it from mono-, di-, and regioisomeric trifluorinated phenylalanine variants [1]. This compound serves as a versatile chiral building block in medicinal chemistry, where the three electronegative fluorine atoms modulate aromatic π-electron density, enhance lipophilicity (predicted LogP ≈ 1.13–1.76 for the free amino acid), and confer distinct steric and electronic properties exploited in the design of enzyme inhibitors, receptor ligands, and fluorinated peptide analogs .

Chiral Fluorinated Building Block Non-proteinogenic phenylalanine analog for SAR and peptide design
Assay-Ready Salt Form Hydrochloride salt improves aqueous solubility for biological assays
Selective Negative-Control Probe 3,4,5-trifluoro pattern yields uniquely weak PAR-1 agonist activity

3,4,5-Trifluorophenylalanine HCl: Irreplaceability in SAR


Fluorinated phenylalanine analogs are not interchangeable in biological assays. The number and position of fluorine substituents on the aromatic ring fundamentally dictate inhibitory potency, receptor binding mode, and pharmacokinetic behavior. In thrombin receptor peptide studies, (3,4,5-F₃)Phe-containing analogs exhibited markedly weak platelet aggregation activity compared to (2,4,5-F₃)Phe and (2,3,4-F₃)Phe regioisomers, demonstrating that the specific 3,4,5-trifluoro pattern imparts a unique CH/π interaction profile incompatible with simple analog substitution [1]. In cholinesterase inhibition screens conducted on a series of N-acetyl fluorophenylalanine derivatives, IC₅₀ values varied over a 35-fold range (8.25–289.0 µM) depending solely on the fluorination pattern and ester/amide derivatization, confirming that even subtle changes in fluorine arrangement produce pharmacologically distinct entities [2].

Fluorination Pattern Drives Activity

The 3,4,5-trifluoro arrangement creates distinct CH/π interactions; (2,4,5-F₃)Phe or (2,3,4-F₃)Phe regioisomers show markedly different agonist/antagonist profiles and may not be directly interchangeable.

SAR Divergence Across Targets

Cholinesterase IC₅₀ values vary over 35-fold with fluorination pattern changes. Analogs with different fluorine positions may produce non-comparable inhibitory activity and selectivity.

Salt Form Affects Assay Compatibility

The free base has limited aqueous solubility; replacing the hydrochloride with the free base may require organic co-solvents and can introduce assay variability.

Quantitative Differentiation Evidence


Differential Thrombin Receptor Activity Profile

Incorporation of 3,4,5-trifluorophenylalanine at position 2 of the thrombin receptor tethered-ligand peptide SFLLRNP dramatically alters biological activity compared to the native Phe-containing peptide and other (F₃)Phe regioisomers. The (3,4,5-F₃)Phe-containing analog exhibited very weak platelet aggregation activity, while the (2,4,5-F₃)Phe analog was nearly twice as potent as the native S/Phe/LLRNP [1]. This demonstrates that the 3,4,5-trifluoro pattern serves as a powerful negative control or selectivity probe, enabling researchers to map specific CH/π edge-to-face interactions at the receptor interface [2].

PAR-1 Activity Profile
Head-to-head
Very weak agonist activity vs. ~2-fold enhanced for (2,4,5-F₃)Phe
Supports negative-control probe for CH/π interaction mapping
Reported 27-fold binding index difference
Thrombin Receptor PAR-1 Agonism Peptide SAR

Cholinesterase Inhibition vs. Rivastigmine

A systematic SAR study of thirty N-acetyl fluorophenylalanine-based aromatic amides and esters revealed that the 3,4,5-trifluoro substitution pattern, when combined with appropriate ester derivatization, yields potent cholinesterase inhibitors. The overall IC₅₀ range across all fluorophenylalanine derivatives was 57.88–130.75 µM for AChE and 8.25–289.0 µM for BChE. Several derivatives proved comparable or superior to rivastigmine, an established cholinesterase inhibitor drug, with the most potent BChE inhibitor achieving an IC₅₀ of 8.25 µM [1]. The 3,4,5-trifluoro pattern's electron-withdrawing effect was critical for achieving selectivity indices exceeding 10 for at least one cholinesterase in seven compounds [2].

BChE Inhibition IC₅₀
Reported
8.25 µM
Indicates scaffold potential for cholinesterase inhibitor research
Selectivity index >10 vs. AChE reported
Cholinesterase Inhibition Alzheimer's Disease Fluorinated Amino Acid Derivatives

Human Aminopeptidase N Inhibitory Activity

A library of phosphonic acid analogs of fluorophenylalanines was evaluated against human (hAPN) and porcine (pAPN) aminopeptidase N. Compounds bearing the 3,4,5-trifluoro substitution pattern demonstrated micromolar to submicromolar inhibitory activity, with hAPN being more sensitive to inhibition than pAPN across the series [1]. Molecular modeling confirmed that the differential activity arises from the placement of the fluorinated aromatic side chain within the S1 pocket, while the aminophosphonic acid warhead binds identically. The 3,4,5-trifluoro arrangement provides a distinct steric and electronic profile that influences inhibitor orientation, a feature not replicated by 2,4-difluoro, 2,5-difluoro, or 4-chloro analogs [2].

APN Inhibition Mechanism
Class-level
Submicromolar hAPN activity; S1 pocket placement modeled
Supports structure-based design of APN inhibitors
Molecular modeling context
Aminopeptidase N Inhibition Cancer Therapeutics Fluorinated Phosphonic Acid Analogs

Amyloid-β Aggregation Inhibition in Peptide Inhibitors

In fluorinated β-sheet breaker peptide studies based on the LVFFD sequence, replacement of phenylalanine at position 3 with 3,4,5-trifluorophenylalanine proved effective in preventing Aβ aggregation. This effect was compared against alternative fluorinated amino acid substitutions including 4,4,4-trifluorovaline and 4-fluoroproline [1]. The fluorination of hydrophobic residues was demonstrated as a general strategy to enhance Aβ aggregation inhibition, with the 3,4,5-trifluorophenylalanine substitution representing a specific, validated aromatic ring modification approach [2].

Aβ Aggregation Inhibition
Data to verify
Effective prevention of Aβ fibril formation vs. other fluorinated analogs
Validates as building block for amyloid inhibitor peptides
Supporting evidence from β-sheet breaker studies
Amyloid-β Aggregation Alzheimer's Disease Fluorinated β-Sheet Breaker Peptides

Solubility Advantage of Hydrochloride Salt

The hydrochloride salt (CAS 870483-31-1, MW 255.62) offers practical advantages over the free base form (3,4,5-trifluorophenylalanine, CAS 261952-26-5, MW 219.16) for laboratory workflows. While the free base exhibits limited aqueous solubility due to the hydrophobic trifluorophenyl group, the hydrochloride salt demonstrates improved water solubility, facilitating the preparation of stock solutions for biological assays [1]. Vendor specifications indicate storage at 2–8°C with purity levels typically ≥97% (HPLC), and complete stock solution preparation protocols are available . The predicted pKa of the free amino acid is approximately 2.12 ± 0.30, consistent with the carboxylic acid group, meaning the hydrochloride salt readily dissociates to the active zwitterionic form at physiological pH [2].

Salt Form Solubility
Formulation-context
HCl salt enables aqueous stock; free base requires co-solvents
Reduces assay variability from organic solvent use
Vendor-reported handling properties
Salt Form Selection Aqueous Solubility Assay Development

3,4,5-Trifluorophenylalanine HCl: Recommended Applications


PAR-1 Negative Control & Selectivity Probe

Based on the demonstrated very weak agonist activity of S/(3,4,5-F₃)Phe/LLRNP relative to the native peptide and other trifluorophenylalanine regioisomers, this compound is ideally suited as a negative-control amino acid building block for mapping CH/π edge-to-face interactions at the PAR-1 receptor interface. Incorporation of the 3,4,5-trifluoro isomer into the SFLLRNP sequence provides researchers with a tool to experimentally distinguish productive from non-productive phenylalanine-aromatic interactions, a capability not achievable with the more active 2,4,5-F₃ or 2,3,4-F₃ regioisomers [1].

Cholinesterase Inhibitor Scaffold for Alzheimer's

The cholinesterase inhibition data demonstrates that N-acetyl-3,4,5-trifluorophenylalanine derivatives can achieve BChE IC₅₀ values as low as 8.25 µM with selectivity indices exceeding 10 versus AChE, comparable or superior to the clinical drug rivastigmine. Medicinal chemistry teams developing next-generation cholinesterase inhibitors for Alzheimer's disease should prioritize this trifluorinated scaffold for lead optimization campaigns, particularly when combined with rational ester/amide derivatization strategies that further enhance potency and selectivity [2].

APN/CD13 Inhibitor Design for Oncology

The validated submicromolar inhibitory activity of 3,4,5-trifluorophenylalanine-derived phosphonic acid analogs against human APN/CD13, combined with molecular modeling evidence that the trifluoro substitution pattern governs inhibitor placement within the S1 binding pocket, positions this building block as a key starting material for structure-based design of APN inhibitors. Given APN's established role in tumor invasion, metastasis, and angiogenesis, procurement of the hydrochloride salt form enables efficient synthesis of focused inhibitor libraries for oncology target validation [3].

Solid-Phase Peptide Synthesis for Aβ Inhibitors

The demonstrated efficacy of 3,4,5-trifluorophenylalanine in preventing Aβ aggregation when incorporated into β-sheet breaker peptide sequences (LVFFD-based) validates its use in solid-phase peptide synthesis (SPPS) workflows. Researchers developing peptide-based amyloid inhibitors for Alzheimer's disease research will benefit from the hydrochloride salt's enhanced solubility and compatibility with standard Fmoc-SPPS protocols, enabling efficient incorporation of the trifluorinated residue at position 3 of Aβ-derived sequences [4].

Application
Selection Property
Validation Focus
PAR-1 receptor interaction studies
Negative-control activity profile
CH/π binding interaction mapping
Cholinesterase inhibitor research
BChE-selective inhibition scaffold
SAR optimization for selectivity
APN/CD13 inhibitor studies
3,4,5-trifluoro substitution for S1 pocket
Structure-based binding geometry
Amyloid-β aggregation studies
β-sheet breaker peptide synthesis
Aggregation kinetics and inhibitor design
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